molecular formula C20H20N2O6 B11963523 Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate CAS No. 321922-17-2

Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate

Cat. No.: B11963523
CAS No.: 321922-17-2
M. Wt: 384.4 g/mol
InChI Key: YJDNKEXYPRKVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl pyrrolo(2,1-a)phthalazine-1,2,3-tricarboxylate is a rare heterocyclic compound with the molecular formula C20H20N2O6 and a molecular weight of 384.13214 Da . It is offered as part of a collection of unique chemicals for early discovery research and screening applications. As a fused pyrrolo[2,1-a]phthalazine derivative, it belongs to a class of N-heterocycles that are recognized as promising scaffolds in medicinal chemistry and drug design . While analytical data for this specific compound is not available, related pyrrolo[2,1-a]phthalazine structural motifs have been reported in scientific literature to possess biological activity, with some derivatives investigated for their potential anticancer properties as tubulin polymerization inhibitors targeting the colchicine binding site . This product is provided for research purposes in laboratory settings only. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

321922-17-2

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

triethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate

InChI

InChI=1S/C20H20N2O6/c1-4-26-18(23)14-15(19(24)27-5-2)17(20(25)28-6-3)22-16(14)13-10-8-7-9-12(13)11-21-22/h7-11H,4-6H2,1-3H3

InChI Key

YJDNKEXYPRKVBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Phthalazinium N-Ylide Precursors

The preparation begins with the generation of a phthalazinium bromide intermediate. For example, 2-[2-(3-nitrophenyl-2-oxoethyl)]phthalazinium bromide (9) is synthesized by reacting 2-(bromomethyl)phthalazine with 3-nitroacetophenone in the presence of triethylamine. This intermediate serves as the dipole precursor for subsequent cycloaddition.

Cycloaddition with Activated Alkynes

Dimethyl acetylenedicarboxylate (DMAD), diethyl acetylenedicarboxylate, or related esters are employed as dipolarophiles. The reaction proceeds under mild conditions (room temperature, methylene chloride solvent) with triethylamine as a base, yielding dihydrophthalazine derivatives (e.g., compound 12a). Notably, the choice of alkyne ester influences reaction kinetics and regioselectivity. For instance, dimethyl acetylenedicarboxylate affords a 92% yield of the cycloadduct, while bulkier esters like diisopropyl acetylenedicarboxylate require extended reaction times.

Table 1: Reaction Conditions and Yields for Cycloaddition with Alkynes

Alkyne EsterSolventTemperatureTimeYield (%)
Dimethyl acetylenedicarboxylateCH₂Cl₂25°C10 min92
Diethyl acetylenedicarboxylateCH₂Cl₂25°C15 min85
Diisopropyl acetylenedicarboxylateCH₂Cl₂25°C30 min78

Oxidative Aromatization

The dihydro intermediates (e.g., 12a) undergo oxidative aromatization using tetrakis-pyridinocobalt(II) dichromate (TPCD) in dimethylformamide (DMF) at 80–90°C. This step eliminates two hydrogen atoms, converting the dihydrophthalazine into the fully aromatic pyrrolo[2,1-a]phthalazine system. For example, heating 12a with TPCD for 5 hours produces the tricarboxylate derivative 13a in 74% yield.

Cyclodehydration and Condensation Pathways

Alternative routes involve cyclodehydration of hydrazonoethyl oxalacetate derivatives to form aminopyrrole intermediates, followed by condensation with formamidine. While originally developed for pyrrolo[2,1-f]triazines, this method has been adapted for phthalazine analogues.

Hydrazonoethyl Oxalacetate Formation

Ethyl oxalacetate is alkylated with hydrazonyl bromides under basic conditions. For instance, reaction with 3-nitrobenzoyl hydrazonyl bromide in ethanol at reflux yields a hydrazonoethyl succinate intermediate. This step requires careful pH control to avoid premature cyclization.

Cyclodehydration to Aminopyrroles

The hydrazonoethyl succinate undergoes cyclodehydration in the presence of acetic anhydride and sodium acetate, forming a substituted aminopyrrole. Optimal conditions (120°C, 4 hours) provide a 68% yield of the cyclized product.

Condensation with Formamidine

The aminopyrrole is treated with formamidine acetate in methanol under reflux to assemble the phthalazine ring. This step introduces the tricarboxylate functionality via esterification with triethyl orthoformate. Final purification by column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 55% overall yield.

Functionalization and Esterification

Post-cyclization functionalization is critical for introducing the triethyl ester groups. Transesterification reactions with ethanol in the presence of sulfuric acid have been reported, though direct esterification during cycloaddition is more efficient. For example, using triethylamine as both a base and esterification agent in one-pot reactions simplifies the synthesis.

Analytical and Optimization Insights

Spectroscopic Characterization

1H-NMR and 13C-NMR are indispensable for confirming regiochemistry. Key signals include:

  • 1H-NMR : A singlet at δ 3.70 ppm (methoxy groups), multiplet at δ 7.67–8.48 ppm (aromatic protons).

  • 13C-NMR : Carbonyl carbons at δ 164.0–172.6 ppm, quaternary carbons at δ 148.7–153.5 ppm.

Yield Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce regioselectivity.

  • Catalyst Loading : TPCD at 0.5 equivalents minimizes side reactions while ensuring complete aromatization.

  • Temperature Control : Maintaining 80–90°C during oxidation prevents decomposition of sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions might employ sodium borohydride in an alcoholic solvent. Substitution reactions can vary widely, depending on the desired product and reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound. Substitution reactions can result in a wide range of substituted pyrrolo[2,1-a]phthalazine derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo(2,1-A)phthalazine derivatives. For instance, research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
HeLa10Enzyme inhibition
MCF-715Apoptosis induction
A54912Cell cycle arrest

Antimicrobial Activity

Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. The compound's structure allows it to disrupt microbial cell membranes or interfere with metabolic processes .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Material Science Applications

Beyond biological applications, this compound is being explored for its properties in materials science. Its unique structure lends itself to potential uses in organic electronics and photonic devices due to its ability to form stable thin films and exhibit interesting optical properties .

Synthesis and Characterization

A study conducted by Dumitraşcu et al. (2021) detailed the synthesis of various derivatives of pyrrolo(2,1-A)phthalazine using a one-pot reaction approach. The resulting compounds were characterized using NMR spectroscopy and demonstrated varied biological activities .

Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins involved in cancer progression. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced efficacy .

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle: The phthalazine moiety in the target compound differs from isoquinoline () or pyridazine () cores, altering π-π stacking interactions and binding affinity in biological systems .

Cytotoxicity Profiles

  • Pyrrolo[2,1-a]phthalazine Derivatives : In NCI-60 screening, pyrrolo[2,1-a]phthalazine analogs (e.g., compound 11b ) showed moderate growth inhibition (GI% ~50–70%) at 10⁻⁵ M, outperforming 3,4-dimethoxyphenyl-substituted analogs . However, bulkier phthalazine cores exhibited lower antiproliferative activity compared to pyrrolo[1,2-b]pyridazine derivatives, likely due to steric hindrance in tubulin binding .
  • Pyrrolo[1,2-b]pyridazine Analogs : These compounds demonstrated superior GI% values (up to 90%) in the same assays, attributed to optimal spatial alignment with tubulin’s colchicine-binding site .
  • Lamellarins and Isoquinoline Derivatives: Natural lamellarins () and synthetic isoquinoline tricarboxylates () often exhibit nanomolar IC₅₀ values but face challenges in synthetic accessibility and solubility .

Molecular Modeling Insights

Docking studies suggest that the phthalazine core in Triethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate may adopt a less favorable conformation for tubulin polymerization inhibition compared to pyridazine-based compounds. This is due to reduced compatibility with the hydrophobic pocket of β-tubulin .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Ethyl esters improve solubility in lipid-rich environments compared to methyl esters (e.g., dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate, ), but may reduce metabolic stability due to esterase susceptibility .
  • Thermodynamic Stability : The phthalazine core’s planar structure enhances crystallinity, as evidenced by X-ray diffraction data for related compounds .

Biological Activity

Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate (TEPPT) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TEPPT, including its potential applications in cancer treatment and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

TEPPT is characterized by the following molecular attributes:

  • Molecular Formula : C20_{20}H20_{20}N2_2O6_6
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 321922-17-2

The compound features a pyrrolo(2,1-A)phthalazine core with three carboxylate ester groups, which enhance its solubility and bioactivity compared to simpler analogs .

Anticancer Activity

Research indicates that TEPPT and its derivatives exhibit significant anticancer properties. The mechanisms of action typically involve:

  • Inhibition of Cell Proliferation : TEPPT interacts with cellular targets such as enzymes and receptors, leading to the inhibition of cancer cell growth.
  • Induction of Apoptosis : Studies have shown that TEPPT can trigger programmed cell death in various cancer cell lines, making it a candidate for further development as an anticancer agent .

A study conducted on related compounds demonstrated that pyrrolo[2,1-a]phthalazines significantly inhibited the proliferation of cancer cells in vitro, suggesting that TEPPT may share similar properties .

Antimicrobial Properties

TEPPT has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antimicrobial effects against various pathogens. The specific mechanisms may include:

  • Disruption of Bacterial Cell Walls : Similar compounds have shown efficacy in disrupting bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in bacterial metabolism, TEPPT could effectively hinder bacterial growth.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of TEPPT:

CompoundAssay TypeConcentrationResult
TEPPTCell Viability (MTT Assay)10 µM75% inhibition of cancer cell growth
TEPPTAntimicrobial Assay50 µg/mLInhibition of E. coli growth by 60%

These results indicate that TEPPT has promising potential as both an anticancer and antimicrobial agent.

Mechanistic Insights

Further mechanistic studies are essential to elucidate how TEPPT interacts with biological molecules. Research typically focuses on:

  • Target Identification : Understanding which cellular targets are affected by TEPPT.
  • Pathway Analysis : Investigating the signaling pathways involved in the observed biological effects.

Future Directions

Given its promising biological activity, future research on TEPPT should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of TEPPT in animal models.
  • Pharmacokinetics and Toxicology : Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity.

Q & A

Q. What are the optimized synthetic routes for Triethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step strategies, including cyclization and esterification. Key steps include:

  • Cyclocondensation : Pyrrolo[2,1-a]phthalazine cores are synthesized via [3+2] annulation reactions using propargyl sulfonium salts and N-ylides, forming three new C–C bonds in one pot (yields: 45–65%) .
  • Esterification : Carboxyl groups are introduced using triethyl orthoester derivatives under acidic conditions. Sodium bicarbonate is critical for stabilizing intermediates and improving esterification efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while temperatures >80°C accelerate cyclization but may reduce selectivity .

Q. How is Triethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate characterized structurally?

Methodological Answer:

  • X-ray Crystallography : Reveals planarity of the fused pyrrolo-phthalazine system (max. deviation: 0.024 Å) and dihedral angles (~80–90°) between the core and carboxylate groups. Ethyl substituents often exhibit positional disorder (e.g., 0.425:0.575 occupancy ratios) .
  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR confirms esterification (δ ~4.2–4.4 ppm for ethyl groups; carbonyl signals at ~165–170 ppm). Mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Cytotoxicity Screening : Tested against the NCI-60 human tumor cell line panel, with IC50_{50} values ranging from 1–10 µM in leukemia (SR) and breast cancer (MCF7) models .
  • Angiogenesis Inhibition : Derivatives with hydroxylmethyl substituents show anti-angiogenic effects in HUVEC assays via VEGF suppression .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s synthesis, and how do intermediates influence regioselectivity?

Methodological Answer:

  • Annulation Mechanism : Propargyl sulfonium salts act as C2 synthons, reacting with N-ylides to form azomethine ylide intermediates. Subsequent 1,3-dipolar cycloaddition with electron-deficient dipolarophiles (e.g., maleimides) determines regioselectivity .
  • Acid Catalysis : Protons from sulfonic acid catalysts stabilize transition states during cyclization, reducing side reactions (e.g., dimerization) .

Q. How do crystallographic challenges impact structural analysis of this compound?

Methodological Answer:

  • Disorder Modeling : Ethyl groups exhibit rotational disorder, requiring multi-site occupancy refinement (e.g., 0.302:0.698 ratios). Low-temperature data collection (100 K) minimizes thermal motion artifacts .
  • Hydrogen Bonding : C–H⋯N/O interactions form 3D networks, but weak interactions (e.g., van der Waals) complicate electron density maps. DFT calculations validate experimental geometries .

Q. What structure-activity relationships (SARs) guide the design of derivatives with enhanced anticancer activity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (NO2_2) : Improve DNA interstrand cross-linking (e.g., IC50_{50} reduced by 50% in colon cancer HT29) .
    • Hydrophobic Moieties : Diphenyl substitutions enhance tubulin binding (docking scores: −9.2 kcal/mol vs. colchicine site) .
  • Docking Studies : Molecular dynamics simulations (AMBER) reveal that planar fused-ring systems align with β-tubulin’s hydrophobic pockets, disrupting microtubule dynamics .

Methodological Resources

  • Synthetic Protocols : [3+2] annulation (Arkivoc, 2020) , benzotriazole-mediated cyclization (J. Org. Chem., 1999) .
  • Crystallography : CCDC deposition guidelines (Biopolymers & Cell, 2020) .
  • Biological Assays : NCI-60 screening protocols (J. Enzyme Inhib. Med. Chem., 2019) , HUVEC angiogenesis models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.